molecular formula C19H23N3O5S B2560274 methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 2034608-91-6

methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2560274
CAS No.: 2034608-91-6
M. Wt: 405.47
InChI Key: AGGRHSPCRIYDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of furan derivatives, characterized by a furan ring—a five-membered aromatic ring with one oxygen atom. Its structural complexity arises from the combination of a furan ring, a piperidine moiety, and a benzo[c][1,2,5]thiadiazole unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate typically involves multiple steps:

  • Formation of the Furan Ring: : The synthesis starts with the preparation of the furan ring through a cyclization reaction involving appropriate precursors such as 2-furancarboxylic acid.

  • Introduction of the Piperidine Moiety: : The next step involves attaching a piperidine group to the furan ring. This is often achieved through reductive amination or nucleophilic substitution.

  • Incorporation of the Benzo[c][1,2,5]thiadiazole Unit:

Industrial Production Methods

In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent yield and purity. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methyl groups, leading to the formation of corresponding alcohol or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the benzo[c][1,2,5]thiadiazole unit, potentially altering its electronic properties.

  • Substitution: : The piperidine moiety allows for nucleophilic or electrophilic substitution reactions, enabling modifications to enhance the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).

Major Products

The major products from these reactions include various functionalized derivatives that maintain the core structure but exhibit altered physical and chemical properties.

Scientific Research Applications

Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate has numerous research applications, including:

  • Chemistry: : As a building block for synthesizing more complex molecules, especially in the field of organic electronics.

  • Biology: : Investigating its potential as a biochemical probe due to its ability to interact with specific biological targets.

  • Medicine: : Exploring its pharmacological properties for developing new therapeutic agents.

  • Industry: : Its potential use in materials science for creating advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole unit can engage in π-π stacking interactions, while the piperidine moiety may contribute to binding affinity through hydrogen bonding. The pathways involved often include modulation of signaling cascades or inhibition of enzymatic activity.

Comparison with Similar Compounds

Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxylate stands out due to its unique combination of a furan ring, a piperidine moiety, and a benzo[c][1,2,5]thiadiazole unit. Similar compounds include:

  • 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)furan-2-carboxamide

  • 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate

  • Methyl 5-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate

Properties

IUPAC Name

methyl 5-[[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-20-16-5-3-4-6-17(16)22(28(20,24)25)14-9-11-21(12-10-14)13-15-7-8-18(27-15)19(23)26-2/h3-8,14H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGRHSPCRIYDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.